molecular formula C7H6FNO2 B1357575 3-Fluoro-2-nitrotoluene CAS No. 3013-27-2

3-Fluoro-2-nitrotoluene

Cat. No.: B1357575
CAS No.: 3013-27-2
M. Wt: 155.13 g/mol
InChI Key: JSXAJLMUBSEJFF-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where a fluorine atom is substituted at the third position and a nitro group at the second position on the benzene ring. This compound is of interest due to its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-nitrotoluene can be synthesized through several methods. One common approach involves the nitration of 2-fluorotoluene using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the desired nitro compound .

Another method involves the fluorination of 2-chloro-3-nitrotoluene using cesium fluoride in dimethyl sulfoxide. This reaction yields this compound as a yellow oil, which can be purified by reduced-pressure distillation .

Industrial Production Methods: Industrial production of this compound often employs the nitration of 2-fluorotoluene due to its efficiency and cost-effectiveness. The process involves the careful control of reaction conditions to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Fluoro-2-aminotoluene.

    Substitution: Various substituted toluenes depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

3-Fluoro-2-nitrotoluene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, particularly against resistant strains of bacteria.

Case Study: Antitubercular Activity

A study evaluated a series of compounds derived from this compound for their antitubercular properties. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against Mycobacterium tuberculosis H37Rv and rifampin-resistant strains. This highlights the potential of this compound derivatives in developing new treatments for tuberculosis, especially in the face of rising antibiotic resistance .

Chemical Synthesis

The compound is utilized in various chemical synthesis processes, particularly in the nitration and fluorination reactions that lead to more complex molecules.

Nitration Studies

Research has demonstrated that nitration of this compound can yield other valuable nitro compounds under mild conditions using solid acid catalysts. This process has shown high selectivity and conversion rates, making it a useful method for producing nitro derivatives that can be further utilized in synthetic pathways .

Material Science

In material science, this compound is being investigated for its properties as a precursor to functional materials.

Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices has been studied for enhancing thermal stability and chemical resistance. These polymers have potential applications in coatings and electronic materials where durability is paramount .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in industrial settings.

Hazard Identification

Toxicological assessments indicate that this compound is harmful if swallowed or inhaled, and it can cause skin irritation. These findings underscore the importance of handling this compound with care in laboratory and industrial environments .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmaceuticals Intermediate for antitubercular agentsPotent activity against M. tuberculosis
Chemical Synthesis Nitration to produce nitro derivativesHigh selectivity and yield using solid acid catalysts
Material Science Precursor for fluorinated polymersEnhanced thermal stability and chemical resistance
Toxicology Safety assessments indicate potential hazardsHarmful if swallowed or inhaled; causes skin irritation

Mechanism of Action

The mechanism of action of 3-fluoro-2-nitrotoluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

3-Fluoro-2-nitrotoluene can be compared with other nitrotoluene derivatives such as:

  • 2-Fluoro-4-nitrotoluene
  • 2-Fluoro-5-nitrotoluene
  • 2-Fluoro-6-nitrotoluene

Uniqueness: The position of the fluorine and nitro groups in this compound provides unique reactivity patterns compared to its isomers. This makes it particularly useful in specific synthetic applications where regioselectivity is crucial .

Biological Activity

3-Fluoro-2-nitrotoluene is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental studies. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C7_7H6_6FNO2_2) features a fluorine atom and a nitro group attached to a toluene ring. The presence of these functional groups significantly influences its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The fluorine atom enhances binding affinity to enzymes and receptors, while the nitro group can engage in redox reactions or serve as a leaving group in nucleophilic substitutions .

Antitubercular Activity

Research indicates that derivatives of this compound exhibit significant antitubercular properties. For instance, a study synthesized a series of compounds based on this structure, demonstrating potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative showed an MIC of 4 μg/mL against both drug-sensitive and rifampicin-resistant strains .

CompoundMIC (μg/mL)Activity
Compound 3m4Potent against M. tuberculosis
Compound 3e64Moderate activity
Compound 3p64Moderate activity

Cytotoxicity Profile

In addition to its antitubercular activity, the cytotoxicity of these compounds was assessed against various tumor cell lines. Notably, compound 3m exhibited no inhibitory effects on six different tumor cell lines, indicating a favorable safety profile in normal cell lines .

Case Studies and Research Findings

  • Nitration Studies : The nitration of 3-fluorotoluene has been extensively studied to understand its reactivity under different conditions. In one study, nitration at 60 °C yielded over 79% conversion with selectivity for nitro derivatives, demonstrating the compound's potential for further synthetic applications .
  • Toxicological Assessments : A comprehensive review highlighted the potential carcinogenic effects associated with nitro-substituted aromatic compounds. While specific data on this compound's carcinogenicity remains limited, the general trend indicates that nitro groups can contribute to DNA damage and mutagenesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-2-nitrotoluene, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis typically involves nitration and fluorination steps. For nitration, regioselectivity is influenced by the electron-withdrawing fluorine substituent, directing nitration to the ortho position. A common approach is the nitration of 3-fluorotoluene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Fluorination may require halogen exchange (e.g., using KF in polar aprotic solvents). Key considerations include monitoring reaction progress via TLC or HPLC and optimizing stoichiometry to avoid over-nitration. Purification via recrystallization (e.g., ethanol/water) ensures product integrity .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

  • Answer : Combine <sup>1</sup>H NMR (to confirm aromatic protons and substituent positions), <sup>19</sup>F NMR (to verify fluorine environment), and <sup>13</sup>C NMR (for carbon backbone analysis). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS, with melting point determination (mp) as a secondary check. Cross-referencing with literature mp ranges for nitrotoluenes (e.g., 54–56°C for 3-fluoro-4-nitrotoluene) aids validation .

Advanced Research Questions

Q. What factors influence the regioselectivity of nitration in fluorinated toluene derivatives, and how can competing pathways be minimized?

  • Answer : The fluorine atom’s strong electron-withdrawing effect directs nitration to the ortho position. However, steric hindrance and competing para-directed mechanisms may occur under high-temperature or prolonged reaction conditions. Computational modeling (DFT) predicts charge distribution and reactive sites, while kinetic studies (e.g., varying HNO₃ concentration) optimize selectivity. Contradictions in regioselectivity data often stem from solvent polarity or catalyst choice (e.g., zeolites vs. homogeneous acids) .

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved methodologically?

  • Answer : Discrepancies in Suzuki or Ullmann coupling yields may arise from nitro-group stability under basic conditions or fluorine’s electronegativity affecting metal coordination. Systematic studies should:

  • Compare palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)).
  • Screen bases (K₂CO₃ vs. CsF) and solvents (DMF vs. toluene).
  • Use in-situ IR or Raman spectroscopy to track intermediate formation.
    Replicate conflicting studies under identical conditions to isolate variables, as emphasized in experimental reporting guidelines .

Q. What strategies are effective in mitigating hazards during large-scale handling of this compound?

  • Answer : The nitro group poses explosion risks under friction or heat. Implement:

  • Small-scale pilot reactions to assess thermal stability via differential scanning calorimetry (DSC).
  • Use of antistatic equipment and inert atmospheres (N₂/Ar) during fluorination.
  • Waste neutralization protocols (e.g., reduction of nitro groups with Fe/HCl). Safety data for analogous compounds (e.g., 2-fluoro-5-iodotoluene) recommend PPE, fume hoods, and emergency spill containment .

Q. How does the electronic nature of this compound impact its utility in medicinal chemistry intermediates?

  • Answer : The nitro group serves as a precursor for amines (via reduction), while fluorine enhances bioavailability and metabolic stability. Methodologically, evaluate:

  • Reduction efficiency (e.g., H₂/Pd-C vs. Zn/HCl) to yield 3-fluoro-2-aminotoluene.
  • Computational docking studies to predict binding affinity in target proteins (e.g., kinase inhibitors).
  • Stability under physiological pH using accelerated degradation tests. Fluorinated analogs in bioactive molecules highlight its potential .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address contradictory spectral data for this compound derivatives in published studies?

  • Answer : Discrepancies in NMR shifts or IR stretches often arise from solvent effects, impurities, or tautomerism. To resolve:

  • Re-run spectra under standardized conditions (e.g., DMSO-d6 vs. CDCl₃).
  • Compare with predicted spectra (e.g., ACD/Labs or ChemDraw simulations).
  • Collaborate with multiple labs to validate findings, as emphasized in interdisciplinary reproducibility frameworks .

Q. What advanced computational methods are suitable for predicting the physicochemical properties of this compound?

  • Answer : Density Functional Theory (DFT) calculates dipole moments, frontier molecular orbitals, and electrostatic potential surfaces. Molecular dynamics simulations model solubility in solvents like DMSO or ethanol. QSAR models correlate substituent effects with logP or pKa, aiding drug design. Validate predictions with experimental data from analogs (e.g., 4-chloro-3-nitrobenzotrifluoride) .

Q. Tables for Key Data Comparison

Property This compound 4-Fluoro-3-nitrotoluene Source
Molecular Weight (g/mol)155.12155.12
Melting Point (°C)Not reported54–56
Boiling Point (°C)Not reported97–98 (3 mmHg)
Regioselectivity in NitrationOrtho-directedMeta-directed

Properties

IUPAC Name

1-fluoro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXAJLMUBSEJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599772
Record name 1-Fluoro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3013-27-2
Record name 1-Fluoro-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-3-methyl-2-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Fluoro-2-nitrotoluene
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Fluoro-2-nitrotoluene
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Fluoro-2-nitrotoluene
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Fluoro-2-nitrotoluene
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Fluoro-2-nitrotoluene
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
3-Fluoro-2-nitrotoluene

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